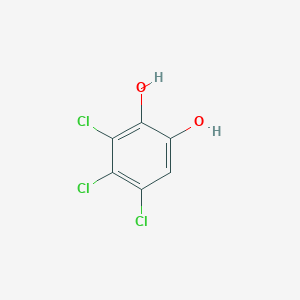

3,4,5-Trichlorocatechol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trichlorobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O2/c7-2-1-3(10)6(11)5(9)4(2)8/h1,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTDYIMYZIMPBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074060 | |

| Record name | 3,4,5-Trichlorocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25167-84-4, 56961-20-7 | |

| Record name | Pyrocatechol, trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025167844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trichlorocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trichlorocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,4,5-Trichlorocatechol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trichlorocatechol (3,4,5-TCC) is a chlorinated aromatic compound belonging to the catechol family. Its chemical formula is C₆H₃Cl₃O₂ .[1][2] This guide provides an in-depth overview of its chemical properties, metabolic origin, toxicological profile, and relevant experimental methodologies. While not a direct subject of drug development due to its toxicity, understanding its formation and mechanism of action is critical for toxicologists and researchers in environmental science and drug metabolism, particularly in the context of exposure to parent compounds like pentachlorophenol (PCP).

Chemical and Physical Properties

Quantitative data for this compound are summarized below. These properties are essential for understanding its environmental fate, solubility, and behavior in biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Cl₃O₂ | [1][2] |

| Molecular Weight | 213.45 g/mol | [3] |

| IUPAC Name | 3,4,5-trichlorobenzene-1,2-diol | [2] |

| CAS Number | 56961-20-7 | [2][3] |

| Appearance | White to Off-White Solid | [3] |

| Melting Point | ~115°C (estimate) | [3] |

| Boiling Point | ~306.43°C (estimate) | [3] |

| Density | ~1.6568 g/cm³ (estimate) | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

| SMILES | C1=C(C(=C(C(=C1Cl)Cl)Cl)O)O | [1][2] |

| InChIKey | FUTDYIMYZIMPBJ-UHFFFAOYSA-N | [1][2] |

Metabolic Synthesis and Pathways

This compound is not typically synthesized for commercial purposes but is a significant metabolite of other chlorinated compounds, most notably the widely used pesticide Pentachlorophenol (PCP). In biological systems, particularly in mammals, PCP undergoes metabolic transformation in the liver. The primary pathways involve oxidative dechlorination and conjugation.

One of the key metabolic routes is the formation of tetrachlorohydroquinone (TCHQ), which can be further metabolized.[4][5] Studies in rats have identified various metabolites of PCP in urine, including tetrachlorophenols, tetrachlorocatechol, and trichlorohydroquinone.[6][7] Human liver microsomes have also been shown to metabolize PCP, indicating that similar pathways occur in humans.[8]

The following diagram illustrates the generalized metabolic pathway from Pentachlorophenol to various chlorinated metabolites, including catechols.

Toxicological Profile and Mechanism of Action

(Chloro)catechols are known to be toxic to a range of organisms. The toxicity generally increases with the degree of chlorination.[9] this compound exhibits significant toxicity, primarily through its effects on cellular membranes.

The primary mechanism of toxicity for higher-chlorinated catechols like 3,4,5-TCC is the uncoupling of oxidative and photophosphorylation.[9] This process disrupts the proton gradient across mitochondrial or bacterial membranes, which is essential for ATP synthesis, leading to a rapid depletion of cellular energy and eventual cell death. At lower levels of chlorination, catechols may act as narcotics, but the uncoupling effect dominates for compounds like 3,4,5-TCC.[9]

The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] It is also noted as being very toxic to aquatic life with long-lasting effects.[2]

Experimental Protocols

Detailed methodologies for assessing the toxicity of chlorinated catechols are crucial for reproducible research. Below are protocols based on published studies.

Experimental Protocol 1: In Vitro Membrane Toxicity Assay

This protocol is adapted from studies assessing the membrane-disrupting effects of (chloro)catechols.[9]

-

Objective: To quantify the membrane toxicity of this compound by measuring the decay of the membrane potential in bacterial chromatophores.

-

Biological System: Chromatophores isolated from the photosynthetic bacterium Rhodobacter sphaeroides. These are vesicles containing the photosynthetic apparatus and are excellent models for studying membrane potential.

-

Methodology:

-

Preparation of Chromatophores: Isolate chromatophores from cultured Rhodobacter sphaeroides using standard cell lysis and centrifugation techniques.

-

Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at the desired pH (e.g., pH 7.0).

-

Membrane Potential Measurement:

-

Use a potential-sensitive fluorescent dye (e.g., oxonol VI) or ion-selective electrodes to monitor the membrane potential.

-

Suspend the chromatophores in the assay buffer.

-

Generate a membrane potential by adding a substrate for the electron transport chain (e.g., succinate) or by artificial ion gradients (e.g., using valinomycin and potassium).

-

-

Toxicity Measurement:

-

Once a stable membrane potential is established, add a known concentration of this compound (dissolved in a suitable solvent like DMSO).

-

Record the rate of decay of the membrane potential. The accelerated decay rate compared to a control (solvent only) is a direct measure of the compound's uncoupling activity (membrane toxicity).

-

-

Data Analysis: Construct dose-response curves by plotting the rate of membrane potential decay against the concentration of this compound to determine metrics like the EC₅₀ (the concentration causing 50% of the maximal effect).

-

Experimental Protocol 2: Acute Toxicity in Escherichia coli

This protocol outlines a method for determining the acute toxicity of this compound to bacteria.[9]

-

Objective: To determine the acute toxicity (e.g., IC₅₀, the concentration inhibiting 50% of growth or metabolic activity) of this compound in Escherichia coli.

-

Biological System: A suitable strain of E. coli.

-

Methodology:

-

Bacterial Culture: Grow E. coli in a standard liquid medium (e.g., Luria-Bertani broth) to the mid-logarithmic phase of growth.

-

Preparation of Test Solutions: Prepare a series of dilutions of this compound in the culture medium. A solvent control (e.g., DMSO) must be included.

-

Exposure:

-

In a microplate format, add the prepared bacterial culture to wells containing the different concentrations of 3,4,5-TCC.

-

Incubate the microplate under appropriate conditions (e.g., 37°C with shaking) for a defined period.

-

-

Toxicity Assessment: Measure the effect on the bacteria using one of the following methods:

-

Growth Inhibition: Measure the optical density (e.g., at 600 nm) after the incubation period to assess bacterial growth.

-

Metabolic Activity: Use a metabolic indicator dye such as resazurin or MTT, which changes color based on cellular metabolic activity.

-

-

Data Analysis: Plot the percentage of inhibition of growth or metabolic activity against the logarithm of the this compound concentration. Use this dose-response curve to calculate the IC₅₀ value.

-

Relevance in Drug Development

Direct applications of this compound in drug discovery are highly unlikely due to its established toxicity. However, its study is relevant to drug development professionals for several reasons:

-

Metabolite Toxicity: If a drug candidate has a chemical structure that could potentially be metabolized to a chlorinated catechol, understanding the toxicity of such metabolites is a critical part of the safety assessment.

-

Environmental Health: For drugs that may persist in the environment, their degradation pathways could lead to toxic byproducts like 3,4,5-TCC, which has implications for environmental risk assessment.

-

Mechanism of Action Studies: As a known uncoupler of oxidative phosphorylation, it can be used as a positive control or tool compound in research focused on mitochondrial function and toxicity.

Conclusion

This compound is a toxic metabolite of significant environmental and toxicological concern. While its direct role in pharmaceutical development is non-existent, a thorough understanding of its formation, properties, and mechanism of toxicity is indispensable for researchers in toxicology, environmental science, and drug safety. The experimental protocols provided offer a framework for the continued investigation of this and similar compounds.

References

- 1. PubChemLite - this compound (C6H3Cl3O2) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C6H3Cl3O2 | CID 32816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 56961-20-7 [amp.chemicalbook.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanistic and Other Relevant Data - Pentachlorophenol and Some Related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Metabolic studies on pentachlorophenol (PCP) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pentachlorophenol and By-products of Its Synthesis - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Acute toxicity of (chloro-)catechols and (chloro-)catechol-copper combinations in Escherichia coli corresponds to their membrane toxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 3,4,5-trichlorobenzene-1,2-diol

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3,4,5-trichlorobenzene-1,2-diol, also known as 3,4,5-trichlorocatechol. The information is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Physical Properties

3,4,5-Trichlorobenzene-1,2-diol is a chlorinated aromatic organic compound. Its chemical structure consists of a benzene ring substituted with three chlorine atoms and two adjacent hydroxyl groups.

Table 1: Physical and Chemical Properties of 3,4,5-Trichlorobenzene-1,2-diol

| Property | Value | Reference |

| IUPAC Name | 3,4,5-trichlorobenzene-1,2-diol | |

| Synonyms | This compound, 1,2-Benzenediol, 3,4,5-trichloro- | [1] |

| CAS Number | 56961-20-7 | [2] |

| Molecular Formula | C₆H₃Cl₃O₂ | [2] |

| Molecular Weight | 213.45 g/mol | [1] |

| Melting Point | 115 °C | [1] |

| Boiling Point | 306.43 °C (estimated) | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Slightly soluble in DMSO and Methanol.[1] Chlorinated phenols are generally poorly soluble in water but readily dissolve in organic solvents like acetone and ethanol.[3] The solubility of chlorinated phenols in water increases at a pH above their pKa due to the formation of the more soluble phenoxide salt.[4] | |

| pKa | The pKa of chlorinated phenols decreases with increased chlorine substitution, making them stronger acids than phenol.[4] For example, the pKa of 2,4,5-trichlorophenol is 7.43.[5] |

Experimental Protocols

Synthesis

A potential synthetic route to 3,4,5-trichlorobenzene-1,2-diol is through the hydroxylation of a corresponding trichlorobenzene or trichlorophenol precursor. A general palladium-catalyzed method for the conversion of phenols to catechols has been described.[6] This process involves a silanol-directed C-H oxygenation.[6]

Experimental Workflow: Synthesis of Catechols from Phenols

A potential synthetic workflow for producing catechols from phenols.

Purification

Purification of the synthesized 3,4,5-trichlorobenzene-1,2-diol would likely involve chromatographic techniques. Thin-layer chromatography (TLC) can be used for initial separation and reaction monitoring, with alumina plates and a developing solvent containing acetic acid being effective for separating chlorinated catechols. For larger scale purification, column chromatography using silica gel or extractive distillation with a high-boiling polyol like glycerol could be employed.[7]

Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of 3,4,5-trichlorobenzene-1,2-diol is expected to show a singlet for the aromatic proton, with its chemical shift influenced by the surrounding chlorine and hydroxyl groups. The hydroxyl protons will also produce signals, the position of which can vary depending on the solvent and concentration. For comparison, the ¹H NMR spectrum of 1,2,3-trichlorobenzene shows a triplet and a doublet for the aromatic protons.[8][9]

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the carbon atoms of the benzene ring. The chemical shifts of the carbons bonded to chlorine and hydroxyl groups will be significantly affected by these substituents. The chemical shifts of carbons bonded to chlorine in chlorinated aromatic compounds are often overestimated by standard density functional theory (DFT) calculations, but specific functionals can provide more accurate predictions.[2][7]

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for three chlorine atoms will be observed for the molecular ion and any chlorine-containing fragments.[10] Fragmentation will likely involve the loss of hydroxyl groups, chlorine atoms, and potentially cleavage of the aromatic ring.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretching of the hydroxyl groups (typically a broad band around 3300-3500 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and C-C stretching of the aromatic ring (around 1450-1600 cm⁻¹).[12][13][14] The C-Cl stretching vibrations will appear in the fingerprint region.

Chemical Reactivity and Degradation

The reactivity of 3,4,5-trichlorobenzene-1,2-diol is influenced by its hydroxyl and chloro substituents. The catechol moiety can undergo oxidation to form the corresponding o-quinone, a reaction that can be catalyzed by metal complexes.[15][16]

Degradation Pathways

Chlorinated aromatic compounds are generally resistant to degradation. However, microbial degradation of chlorinated phenols and catechols has been observed. The degradation of trichlorophenols can be slow, especially for isomers with chlorine in the meta position.[17]

Aerobic biodegradation of chlorophenols typically proceeds through the formation of chlorocatechols, which are then subject to ring cleavage by dioxygenase enzymes.[4][18][19] The degradation can follow either an ortho- or meta-cleavage pathway.

Generalized Aerobic Degradation Pathway of Chlorocatechols

Generalized aerobic degradation pathways for chlorocatechols.

Biological Activity and Signaling Pathways

The biological effects of 3,4,5-trichlorobenzene-1,2-diol have not been extensively studied. However, research on related chlorinated aromatic compounds provides insights into its potential toxicological profile and mechanisms of action.

Cytotoxicity

Chlorinated phenols and their metabolites, including chlorocatechols, have been shown to exhibit cytotoxic effects in various cell models.[18][20] The cytotoxicity of chlorinated phenols generally increases with the degree of chlorination.[20] The mechanisms of cytotoxicity can involve the induction of oxidative stress, endoplasmic reticulum stress, and apoptosis.[21] For example, 2,4,6-trichlorophenol has been shown to induce apoptosis through the mitochondrial pathway in mouse embryonic fibroblasts.[21] Metabolites of pentachlorophenol, such as tetrachlorohydroquinone, can induce oxidative DNA damage.[22]

Endocrine Disruption and Receptor Signaling

Some chlorinated aromatic hydrocarbons and their metabolites are known to interact with nuclear receptors, leading to endocrine-disrupting effects.

-

Estrogen Receptor (ER) Signaling: Hydroxylated metabolites of polychlorinated biphenyls (PCBs), which are structurally similar to catechols, have been shown to bind to the estrogen receptor.[5][23] The estrogenic activity of chlorinated derivatives of estrogens and flavonoids has been investigated, with some showing lower activity than their parent compounds.[17] Higher chlorinated PCBs and their metabolites have also been reported to act as anti-estrogens.[24]

-

Aryl Hydrocarbon Receptor (AhR) Signaling: Chlorinated polycyclic aromatic hydrocarbons can act as ligands for the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including cytochrome P450 (CYP) enzymes like CYP1A1 and CYP1B1.[23] Activation of the AhR pathway is a key step in the metabolic activation and toxicity of many halogenated aromatic hydrocarbons.[23]

Potential Interaction with Aryl Hydrocarbon Receptor Signaling Pathway

A simplified diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Metabolism

The metabolism of trichlorobenzenes is catalyzed by cytochrome P450 enzymes, leading to the formation of various phenolic and catechol metabolites.[16][20][25][26][27][28] These metabolites can then be conjugated and excreted. The specific P450 enzymes involved and the resulting metabolite profile can influence the toxicity of the parent compound.

Conclusion

3,4,5-Trichlorobenzene-1,2-diol is a chlorinated catechol for which detailed experimental and biological data are limited. Its physical properties are partially characterized, and its chemical reactivity and degradation are expected to be similar to other polychlorinated catechols. Based on studies of related compounds, it has the potential to be cytotoxic and may interact with important cellular signaling pathways, such as the estrogen and aryl hydrocarbon receptor pathways. Further research is needed to fully elucidate the synthesis, reactivity, and biological effects of this specific compound to better understand its potential impact on human health and the environment.

References

- 1. TETRACHLOROCATECHOL CAS#: 1198-55-6 [m.chemicalbook.com]

- 2. Density functional theory study of (13)C NMR chemical shift of chlorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. epa.gov [epa.gov]

- 5. Rapid assay for oestrogen receptor binding to PCB metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. 1,2,3-Trichlorobenzene(87-61-6) 1H NMR spectrum [chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fnw.ratcatinc.com [fnw.ratcatinc.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Catechol(120-80-9) IR Spectrum [m.chemicalbook.com]

- 15. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytochrome P450-catalyzed oxidation of halobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 20. pubs.acs.org [pubs.acs.org]

- 21. 2,4,6-Trichlorophenol cytotoxicity involves oxidative stress, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. Mitigating the Adverse Effects of Polychlorinated Biphenyl Derivatives on Estrogenic Activity via Molecular Modification Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Impact of Polychlorinated Biphenyls Contamination on Estrogenic Activity in Human Male Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 25. atsdr.cdc.gov [atsdr.cdc.gov]

- 26. Investigating the Active Oxidants Involved in Cytochrome P450 Catalyzed Sulfoxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Mechanism of oxidation reactions catalyzed by cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Laboratory Synthesis of 3,4,5-Trichlorocatechol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible laboratory-scale synthesis pathway for 3,4,5-trichlorocatechol. Due to the limited availability of direct published methods for this specific isomer, this guide outlines a scientifically grounded, representative protocol based on established chemical principles for the chlorination of aromatic compounds. The proposed pathway involves the direct chlorination of catechol using sulfuryl chloride. An alternative pathway starting from guaiacol is also discussed.

Core Synthesis Pathway: Direct Chlorination of Catechol

The most direct laboratory route to this compound is the electrophilic aromatic substitution of catechol with a suitable chlorinating agent. Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for the chlorination of phenols and their derivatives in a laboratory setting. The reaction proceeds through the stepwise substitution of hydrogen atoms on the aromatic ring with chlorine. Controlling the stoichiometry of the reactants is crucial to achieve the desired degree of chlorination.

Proposed Synthesis Reaction:

Quantitative Data

Precise yield and reaction parameters for the synthesis of this compound are not extensively reported in the literature, likely due to its commercial availability. The following table provides estimated data based on typical yields for similar chlorination reactions of phenolic compounds. Optimization of these parameters is recommended for specific laboratory conditions.

| Parameter | Value | Notes |

| Starting Material | Catechol | High purity is recommended to minimize side reactions. |

| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | A slight excess may be required to drive the reaction to completion. |

| Solvent | Dichloromethane (CH₂Cl₂) or similar | An inert, anhydrous solvent is necessary. |

| Reaction Temperature | 0 °C to room temperature | The reaction is exothermic; initial cooling is recommended, followed by gradual warming to room temperature. |

| Reaction Time | 4 - 8 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). |

| Estimated Yield | 30-50% | This is an estimate and the actual yield will depend on reaction conditions and purification efficiency. The formation of other chlorinated isomers is likely. |

| Purification Method | Column Chromatography | Silica gel chromatography is suitable for separating the desired product from isomers and unreacted starting material. |

Experimental Protocol: Synthesis of this compound via Direct Chlorination

Materials:

-

Catechol (1 equivalent)

-

Sulfuryl chloride (3 - 3.3 equivalents)

-

Anhydrous dichloromethane (or other suitable inert solvent)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard glassware for extraction and filtration

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve catechol (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

-

Addition of Chlorinating Agent: Slowly add sulfuryl chloride (3 - 3.3 equivalents) dropwise to the stirred catechol solution over a period of 1-2 hours. Maintain the temperature at 0 °C during the addition. The reaction is exothermic and will generate HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-6 hours. Monitor the progress of the reaction by TLC or GC-MS to determine the consumption of the starting material and the formation of the product.

-

Work-up: Once the reaction is deemed complete, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any remaining acid. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel. A gradient of ethyl acetate in hexane is a suitable eluent system to separate this compound from other isomers and impurities.

-

Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Alternative Synthesis Pathway: From Guaiacol

An alternative, multi-step synthesis route involves the chlorination of guaiacol (2-methoxyphenol) followed by demethylation of the resulting 3,4,5-trichloroguaiacol.

-

Chlorination of Guaiacol: Guaiacol can be chlorinated using similar conditions as catechol to yield a mixture of chlorinated guaiacols. The desired 3,4,5-trichloroguaiacol would need to be isolated from this mixture.

-

Demethylation: The isolated 3,4,5-trichloroguaiacol can then be demethylated to this compound. Common demethylation reagents for aryl methyl ethers include boron tribromide (BBr₃) or hydrobromic acid (HBr).

This pathway is longer and may result in a lower overall yield but can be a viable option depending on the availability of starting materials and the desired purity of the final product.

Visualizations

Caption: Direct chlorination of catechol to this compound.

Caption: Step-by-step workflow for the synthesis and purification.

environmental sources and fate of 3,4,5-Trichlorocatechol

An In-depth Technical Guide on the Environmental Sources and Fate of 3,4,5-Trichlorocatechol

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental sources, formation pathways, and ultimate fate of this compound (3,4,5-TCC). It includes quantitative data on its occurrence and degradation, detailed experimental protocols for its analysis, and visualizations of key processes to support advanced research and environmental risk assessment.

Environmental Sources and Formation

This compound is not a commercially produced chemical but is primarily formed as a transformation product of other compounds in industrial processes and the environment. The main sources are associated with the pulp and paper industry and the degradation of other chlorinated organic compounds.

1.1 Pulp and Paper Mill Effluents

The most significant source of 3,4,5-TCC is the chlorine bleaching of wood pulp.[1] During this process, chlorine and chlorine-containing compounds react with residual lignin, a complex aromatic polymer in wood, to form a variety of chlorinated organic compounds, including 3,4,5-TCC.[1][2] These compounds are then discharged into aquatic environments through mill effluents.[2] Canadian mills, for instance, have been estimated to release substantial quantities of chlorinated organic compounds into the aquatic environment annually.[2]

1.2 Transformation of Chlorinated Pollutants

3,4,5-TCC is also formed from the environmental degradation of other widely used chemicals:

-

Pentachlorophenol (PCP): PCP, a broad-spectrum biocide used extensively as a wood preservative, can be microbially transformed into various lesser-chlorinated phenols and catechols, including 3,4,5-TCC.[3] Technical-grade PCP often contains other polychlorinated phenols as impurities, which can also serve as precursors.[4][5]

-

Other Chlorophenols: The microbial degradation of compounds like 2,4,5-trichlorophenol (2,4,5-TCP) can lead to the formation of catechols.[6] Reductive dechlorination of higher chlorinated phenols under anaerobic conditions is a key pathway.[3][6]

-

Trichlorobenzenes: The biodegradation of 1,2,3-trichlorobenzene has been shown to produce 3,4,5-trichlorophenol, a direct precursor to the catechol.[7]

Below is a diagram illustrating the primary formation pathways of this compound.

Environmental Fate

The persistence and transport of 3,4,5-TCC in the environment are governed by several key processes, including biodegradation, photodegradation, and sorption to solids.

2.1 Biodegradation

Microbial degradation is a critical process in the natural attenuation of 3,4,5-TCC. The efficiency and pathway of biodegradation depend significantly on the presence of oxygen.

-

Aerobic Degradation: In the presence of oxygen, microorganisms can cleave the aromatic ring of 3,4,5-TCC. The initial step often involves dioxygenase enzymes that incorporate molecular oxygen, leading to the formation of muconic acid derivatives. These intermediates are then funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle.

-

Anaerobic Degradation: Under anaerobic conditions, a key process is reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic ring and replaced with hydrogen atoms.[3][6] This process reduces the toxicity of the compound and can lead to the formation of dichlorocatechols, monochlorocatechol, and finally catechol, which can be more readily mineralized.[6]

2.2 Photodegradation

Photodegradation, or photolysis, can contribute to the removal of 3,4,5-TCC in sunlit surface waters. The absorption of UV radiation can lead to the cleavage of carbon-chlorine bonds, initiating a series of reactions that can ultimately break down the molecule. The rate of photolysis is influenced by factors such as water clarity, depth, and the presence of photosensitizing agents like humic substances.

2.3 Sorption

Like other chlorophenolic compounds, 3,4,5-TCC can adsorb to soil, sediment, and suspended organic matter in aquatic systems. This partitioning behavior is influenced by the organic carbon content of the solid phase and the pH of the surrounding water. Sorption reduces the concentration of 3,4,5-TCC in the dissolved phase, which can decrease its bioavailability for microbial degradation and its mobility in the environment.

The following diagram illustrates the environmental fate of this compound.

Quantitative Data

The following tables summarize quantitative data regarding the environmental concentrations and degradation of chlorinated catechols.

Table 1: Concentrations of Chlorinated Catechols in Pulp Mill Effluents

| Compound | Concentration Range (ppb) | Source |

| This compound | 1.0 - 16.0 | [2] |

| Tetrachlorocatechol | 3.0 - 17.0 | [2] |

Note: Concentrations can vary significantly based on the specific pulping process, wood source, and wastewater treatment methods employed.

Table 2: Removal Efficiency of Chlorophenolics in Wastewater Treatment

| Treatment Method | Compound | Removal Efficiency (%) | Reference |

| Constructed Wetland | 3,5-Dichlorocatechol | 100% | [8] |

| Constructed Wetland | 3,6-Dichlorocatechol | 100% | [8] |

| Sequencing Batch Reactor | 2,4,6-Trichlorophenol | ~100% | [9] |

Note: While data for 3,4,5-TCC specifically was not found in the provided search results, the high removal efficiencies for structurally similar compounds suggest that biological treatment systems can be effective.

Experimental Protocols

Accurate quantification of 3,4,5-TCC in environmental matrices requires robust analytical methods. The following protocol outlines a standard approach for the analysis of chlorophenols, including 3,4,5-TCC, in water samples.

4.1 Protocol: Analysis of 3,4,5-TCC in Water by GC-MS

1. Sample Collection and Preservation:

-

Collect water samples in pre-cleaned amber glass bottles to prevent photodegradation.

-

Preserve samples by acidifying to a pH < 2 with sulfuric acid to inhibit microbial activity.

-

Store samples at 4°C and extract within 7 days.

2. Extraction (Solid-Phase Extraction - SPE):

-

Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5-10 mL of methanol followed by 5-10 mL of deionized water (acidified to pH < 2). Do not allow the cartridge to go dry.

-

Loading: Pass the water sample (typically 500 mL to 1 L) through the conditioned cartridge at a flow rate of 5-10 mL/min.

-

Washing: After loading, wash the cartridge with a small volume of deionized water to remove interfering polar compounds.

-

Drying: Dry the cartridge by passing air or nitrogen through it for 10-20 minutes to remove residual water.

-

Elution: Elute the trapped analytes with a small volume (e.g., 2 x 5 mL) of a suitable organic solvent, such as ethyl acetate or dichloromethane.

3. Derivatization (Acetylation):

-

To improve chromatographic properties and sensitivity, catechols are often derivatized.

-

Concentrate the eluate to approximately 1 mL under a gentle stream of nitrogen.

-

Add 100 µL of acetic anhydride and 50 µL of pyridine (as a catalyst).

-

Heat the mixture at 60-70°C for 20-30 minutes.

-

After cooling, add a small amount of water to quench the reaction and then extract the acetylated derivatives into a non-polar solvent like hexane.

4. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: Inject 1-2 µL of the final extract in splitless mode.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A typical temperature program starts at a low temperature (e.g., 60°C), ramps up to a high temperature (e.g., 280-300°C) to elute the analytes.

-

MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for the di-acetylated derivative of 3,4,5-TCC.

-

Quantification: Use a multi-point calibration curve prepared from derivatized standards. An internal standard (e.g., a deuterated chlorophenol) should be used to correct for extraction and derivatization variability.

The workflow for this analytical protocol is visualized below.

References

- 1. Pulp and paper: the reduction of toxic effluents (BP-292E) [publications.gc.ca]

- 2. canada.ca [canada.ca]

- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Pentachlorophenol and By-products of Its Synthesis - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Removal of chlorophenolics from pulp and paper mill wastewater through constructed wetland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition [frontiersin.org]

In-Depth Technical Guide: Toxicological Effects of 3,4,5-Trichlorocatechol on Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4,5-Trichlorocatechol (3,4,5-TCC), a chlorinated aromatic compound, exhibits significant toxicological effects on the bacterium Escherichia coli. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of its toxicity, with a focus on quantitative data, underlying molecular mechanisms, and detailed experimental protocols. The primary mode of action of 3,4,5-TCC against E. coli is the uncoupling of oxidative phosphorylation, leading to a disruption of the proton motive force across the bacterial membrane and subsequent inhibition of cellular processes. The toxicity of chlorocatechols is directly correlated with their degree of chlorination, with 3,4,5-TCC being a potent inhibitor. This document presents key toxicological parameters, outlines the experimental methodologies for assessing these effects, and provides visual representations of the involved biochemical pathways and experimental workflows.

Mechanisms of Toxicity

The primary toxicological mechanism of this compound in E. coli is its function as an uncoupler of oxidative phosphorylation.[1] In healthy bacterial cells, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient (proton motive force) that drives the synthesis of ATP by ATP synthase. Uncoupling agents like 3,4,5-TCC disrupt this process by providing an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing ATP synthase. This dissipation of the proton gradient uncouples electron transport from ATP synthesis, leading to a decrease in cellular energy production and ultimately inhibiting bacterial growth.

At a neutral pH of 7, higher-chlorinated catechols, including this compound, act as uncouplers of oxidative and photophosphorylation.[1] The presence of copper has been observed to decrease the toxicity of this compound to E. coli.[1]

Quantitative Toxicological Data

The acute toxicity of this compound to E. coli has been quantified using various assays. The following table summarizes the key quantitative data available.

| Parameter | Organism | Value | Assay Conditions | Reference |

| EC50 | Vibrio fischeri | 1.1 ± 0.1 mg/L | Bioluminescence inhibition after 5 min | Escher et al., 1999 |

Note: While the primary focus of this guide is E. coli, the EC50 value for Vibrio fischeri is included as a relevant indicator of the compound's general bacterial toxicity from a key study.

Experimental Protocols

Acute Toxicity Assessment in Bacteria (Bioluminescence Inhibition Assay)

This protocol is adapted from the methodology used to assess the toxicity of chlorocatechols on bioluminescent bacteria, which serves as a model for acute bacterial toxicity.

Objective: To determine the half maximal effective concentration (EC50) of a toxicant by measuring the inhibition of light emission from the marine bacterium Vibrio fischeri.

Materials:

-

Freeze-dried Vibrio fischeri culture

-

Reconstitution solution (e.g., 2% NaCl)

-

Test compound (this compound)

-

Dilution series of the test compound

-

Luminometer

-

Cuvettes or microplate suitable for luminometry

Procedure:

-

Bacterial Culture Rehydration: Rehydrate the freeze-dried Vibrio fischeri culture with the reconstitution solution according to the manufacturer's instructions. Allow the culture to stabilize at a specific temperature (e.g., 15°C).

-

Preparation of Test Solutions: Prepare a serial dilution of this compound in a suitable solvent and then in the assay medium to achieve the desired final concentrations.

-

Toxicity Assay: a. Pre-incubate the bacterial suspension at the assay temperature. b. Add a specific volume of the bacterial suspension to cuvettes or microplate wells. c. Measure the initial luminescence before adding the toxicant. d. Add the different concentrations of the this compound solutions to the bacterial suspensions. e. Incubate for a defined period (e.g., 5 minutes). f. Measure the final luminescence.

-

Data Analysis: a. Calculate the percentage of luminescence inhibition for each concentration relative to a control (bacterial suspension without the toxicant). b. Plot the percentage of inhibition against the logarithm of the toxicant concentration. c. Determine the EC50 value, which is the concentration of the toxicant that causes a 50% reduction in luminescence.

Measurement of Membrane Potential Disruption

This protocol provides a general framework for assessing the uncoupling of oxidative phosphorylation by measuring changes in the bacterial membrane potential.

Objective: To determine if a compound disrupts the proton motive force by measuring the membrane potential of E. coli.

Materials:

-

E. coli culture

-

Voltage-sensitive fluorescent dye (e.g., DiSC3(5))

-

Buffer solution (e.g., phosphate-buffered saline - PBS)

-

Test compound (this compound)

-

Fluorometer or fluorescence microscope

Procedure:

-

Bacterial Culture Preparation: a. Grow E. coli to the mid-logarithmic phase. b. Harvest the cells by centrifugation and wash them with a suitable buffer. c. Resuspend the cells in the buffer to a specific optical density.

-

Staining with Voltage-Sensitive Dye: a. Add the voltage-sensitive dye to the bacterial suspension and incubate to allow the dye to accumulate in the polarized membranes.

-

Measurement of Fluorescence: a. Measure the baseline fluorescence of the stained bacterial suspension. b. Add different concentrations of this compound to the suspension. c. Monitor the change in fluorescence over time. An increase in fluorescence indicates depolarization of the membrane, as the dye is released from the quenched state within the cell.

-

Data Analysis: a. Plot the change in fluorescence intensity against the concentration of the test compound. b. Compare the results to a positive control (a known uncoupler) and a negative control (vehicle).

Visualizations

Signaling Pathway of Oxidative Phosphorylation Uncoupling

References

molecular structure and IUPAC name of 3,4,5-Trichlorocatechol

Abstract

This technical guide provides a comprehensive overview of 3,4,5-Trichlorocatechol (3,4,5-TCC), a significant chlorinated aromatic compound. The document details its molecular structure, chemical identifiers, and known physicochemical and toxicological properties. Emphasis is placed on its role as a metabolite in microbial degradation pathways of persistent organic pollutants and its mechanism of action as an uncoupler of mitochondrial oxidative phosphorylation. This guide includes a detailed, representative experimental protocol for assessing mitochondrial toxicity and presents logical and metabolic pathway diagrams to visually articulate key processes involving this molecule. All data is presented to support advanced research and drug development applications.

Molecular Identity and Physicochemical Properties

This compound is a chlorinated derivative of catechol (benzene-1,2-diol). Its formal IUPAC name is 3,4,5-trichlorobenzene-1,2-diol .[1][2] The molecule consists of a benzene ring substituted with three chlorine atoms at positions 3, 4, and 5, and two hydroxyl groups at positions 1 and 2.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3,4,5-trichlorobenzene-1,2-diol | [1] |

| Synonyms | 3,4,5-TCC, 3,4,5-Trichloro-1,2-benzenediol | [1] |

| CAS Number | 56961-20-7 | [1][2] |

| Molecular Formula | C₆H₃Cl₃O₂ | [1][2] |

| Molecular Weight | 213.45 g/mol | [2] |

| Monoisotopic Mass | 211.919862 Da | [1] |

| SMILES | C1=C(C(=C(C(=C1Cl)Cl)Cl)O)O | [1] |

| InChI Key | FUTDYIMYZIMPBJ-UHFFFAOYSA-N | [1][2] |

Spectroscopic and Toxicological Data

Spectroscopic analysis is critical for the identification and quantification of this compound. While comprehensive public spectral data is limited, key mass spectrometry information has been reported.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Data Points (m/z) | Source(s) |

| GC-MS | 212, 214, 113 | [1] |

| Predicted MS Adducts | [M-H]⁻: 210.91258[M+H]⁺: 212.92714[M+Na]⁺: 234.90908 | [3] |

Toxicological Profile

This compound is recognized for its toxicity. It is classified as harmful if swallowed, a cause of skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is designated as very toxic to aquatic life with long-lasting effects.[1] A primary mechanism of its toxicity is the uncoupling of oxidative phosphorylation, which disrupts mitochondrial function.

Metabolic Significance: Bacterial Degradation Pathways

This compound is a known metabolic intermediate in the aerobic bacterial degradation of highly chlorinated aromatic compounds, such as pentachlorophenol (PCP) and certain trichlorobenzenes. Understanding these pathways is crucial for bioremediation research.

For instance, in Gram-positive bacteria like Mycobacterium chlorophenolicum, the degradation of PCP can proceed through hydroxylation to form tetrachlorohydroquinone (TCHQ).[4] This is followed by a series of dehalogenation steps. TCHQ undergoes hydrolytic dehalogenation to produce 3,5,6-trichloro-1,2,4-trihydroxybenzene, which is subsequently transformed through reductive dehalogenation steps into intermediates including 1,2,4-benzenetriol.[4] While this specific pathway leads to a trichloro-trihydroxybenzene, other pathways involving different precursors can yield this compound.

Figure 1. Simplified metabolic pathway for the degradation of Pentachlorophenol (PCP) by Mycobacterium species.

Experimental Protocols

Protocol: Assessment of Mitochondrial Uncoupling via Oxygen Consumption Rate (OCR)

This protocol provides a representative method for evaluating the potential of a compound like this compound to act as a mitochondrial uncoupler. It is adapted from standardized methodologies using extracellular flux analyzers (e.g., Agilent Seahorse XF).[5][6][7]

Objective: To measure changes in mitochondrial oxygen consumption in live cells following exposure to a test compound, thereby identifying inhibition or uncoupling of oxidative phosphorylation.

Materials:

-

Cell line (e.g., HepG2 human liver cells)

-

96-well Seahorse XF Cell Culture Microplate

-

Seahorse XF Calibrant

-

Culture medium, Trypsin, PBS

-

Seahorse XF Assay Medium

-

Mitochondrial function modulators (provided in kits like Agilent Seahorse Cell Mito Stress Test or Abcam ab197243):[6][8]

-

Oligomycin: ATP synthase (Complex V) inhibitor

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): A protonophore and known potent uncoupler (positive control)

-

Rotenone/Antimycin A: Complex I and Complex III inhibitors, respectively

-

-

Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO)

Procedure:

-

Cell Seeding:

-

A day prior to the assay, seed cells (e.g., HepG2) into a 96-well Seahorse microplate at a pre-determined optimal density (e.g., 4 x 10⁴ cells/well).[8]

-

Incubate overnight in a CO₂ incubator at 37°C.

-

-

Sensor Cartridge Hydration:

-

On the day of the assay, hydrate the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.

-

Incubate at 37°C in a non-CO₂ incubator for at least one hour.

-

-

Assay Plate Preparation:

-

Remove the cell culture medium from the plate and wash twice with pre-warmed Seahorse XF Assay Medium.

-

Add the final volume of assay medium to each well and incubate at 37°C in a non-CO₂ incubator for one hour to allow cells to equilibrate.

-

-

Compound Loading:

-

Prepare stock solutions of oligomycin, FCCP, rotenone/antimycin A, and the test compound (this compound) at desired concentrations in assay medium.

-

Load the compounds into the appropriate injection ports of the hydrated sensor cartridge.

-

Port A: Test Compound (or vehicle control)

-

Port B: Oligomycin

-

Port C: FCCP

-

Port D: Rotenone & Antimycin A

-

-

-

Data Acquisition:

-

Place the assay plate and the loaded sensor cartridge into the Seahorse XF Analyzer.

-

Initiate the run using a pre-defined protocol that includes calibration and sequential injections with cycles of mixing, waiting, and measuring the oxygen consumption rate (OCR).

-

-

Data Analysis:

-

After the run, normalize the OCR data to cell number or protein concentration.

-

Analyze the key parameters of mitochondrial function:

-

Basal Respiration: The initial OCR before any injections.

-

ATP-Linked Respiration: The decrease in OCR after oligomycin injection.

-

Maximal Respiration: The peak OCR reached after FCCP injection. An uncoupler like 3,4,5-TCC is expected to increase the OCR before FCCP is added, and may result in a lower subsequent response to FCCP.

-

Non-Mitochondrial Respiration: The OCR remaining after rotenone/antimycin A injection.

-

-

An uncoupling effect of this compound would be indicated by a significant increase in the basal oxygen consumption rate prior to the addition of oligomycin, as the compound dissipates the proton gradient, forcing the electron transport chain to work harder to compensate.

Figure 2. Experimental workflow for assessing mitochondrial toxicity using an extracellular flux analyzer.

References

- 1. This compound | C6H3Cl3O2 | CID 32816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Benzenediol, 3,4,5-trichloro- [webbook.nist.gov]

- 3. PubChemLite - this compound (C6H3Cl3O2) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. content.abcam.com [content.abcam.com]

3,4,5-Trichlorocatechol: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trichlorocatechol, a chlorinated aromatic compound, has been the subject of toxicological and biochemical research. This document provides an in-depth technical overview of its known biological activities, focusing on its toxic effects on various organisms, its role as an enzyme substrate, and its mechanism as an uncoupler of oxidative phosphorylation. Quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, relevant biological pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its molecular interactions.

Toxicological Profile

This compound exhibits significant toxicity to a range of organisms, from bacteria to aquatic life. Its hazardous properties, as outlined in safety data sheets, include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation. A significant environmental concern is its high toxicity to aquatic organisms with long-lasting effects.

Aquatic Toxicity

Table 1: Aquatic Toxicity of a Related Chlorinated Phenol

| Compound | Organism | Exposure Duration | Endpoint | Value | Reference |

| 2,4-Dichlorophenol | Pseudokirchneriella subcapitata | 72 h | EC50 (growth rate) | 4.8 mg/L | [2] |

Microbial Toxicity

This compound is known to be toxic to bacteria, with studies specifically highlighting its effects on Escherichia coli. Its primary mechanism of toxicity in these organisms is the uncoupling of oxidative phosphorylation.

Biochemical Interactions

Uncoupling of Oxidative Phosphorylation

This compound acts as an uncoupler of oxidative phosphorylation. This process disrupts the coupling between the electron transport chain and ATP synthesis. The compound, being a weak acid, can transport protons across the inner mitochondrial or bacterial membrane, dissipating the proton motive force that is essential for ATP production. This leads to an increase in oxygen consumption without a corresponding increase in ATP synthesis, ultimately leading to cellular energy depletion. The presence of copper has been observed to decrease the toxicity of this compound to E. coli, suggesting a complex interaction in its uncoupling activity.

Mechanism of oxidative phosphorylation uncoupling.

Enzyme Kinetics

This compound serves as a substrate for the enzyme chlorocatechol 1,2-dioxygenase. This enzyme is involved in the biodegradation of chlorinated aromatic compounds. The kinetic parameters for the transformation of this compound by chlorocatechol 1,2-dioxygenase from Pseudomonas chlororaphis RW71 have been determined.

Table 2: Kinetic Parameters of Chlorocatechol 1,2-Dioxygenase for this compound

| Enzyme Source | Substrate | Km (µM) | Vmax (U/mg) |

| Pseudomonas chlororaphis RW71 | This compound | 1.8 ± 0.4 | 10.8 ± 0.5 |

Data from Vollmer et al. (2000).

The enzymatic reaction involves the cleavage of the aromatic ring of this compound, a critical step in its degradation pathway.

References

An In-depth Technical Guide to the Safety and Handling of 3,4,5-Trichlorocatechol

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for chemical compounds is paramount. This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses related to 3,4,5-Trichlorocatechol.

Chemical Identification and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | 3,4,5-trichlorobenzene-1,2-diol | [1][2] |

| CAS Number | 56961-20-7 | [1][2][3] |

| Molecular Formula | C6H3Cl3O2 | [1][2][3] |

| Molecular Weight | 213.45 g/mol | [1][2][3] |

| Appearance | Not explicitly stated, but related compounds are colorless needles, gray flakes, or off-white lumpy solids. | [4] |

| Storage Temperature | -20°C or +4°C | [2][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

GHS Pictograms:

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. The following are general recommendations.[5]

| PPE Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or chemical-resistant apron. |

| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator may be necessary. |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid inhalation of dust or aerosols.

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Wash hands thoroughly after handling.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

-

Recommended storage temperatures vary, with some sources suggesting -20°C and others +4°C.[2][3] Always refer to the supplier's specific instructions.

-

Store away from incompatible materials such as oxidizing agents, acid chlorides, and acid anhydrides.[7]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][9] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8][9][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9] |

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and containment.

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection. Avoid breathing dust and contact with the material.[6][9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

-

Methods for Cleaning Up: Dampen the solid spill material with a suitable solvent (e.g., 60-70% ethanol) to avoid dust formation.[7] Carefully sweep or scoop up the material and place it into a suitable, closed container for disposal.[6][7] Wash the spill area with soap and water.[7]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

-

Specific Hazards: Hazardous combustion products may include carbon oxides and hydrogen chloride gas.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[6]

Toxicological Information

This compound is harmful if swallowed and causes skin and eye irritation.[1] It may also cause respiratory irritation.[1] Studies have shown that (chloro-)catechols are toxic to bacteria, with toxicity increasing with the degree of chlorination.[11] this compound has also been found to be toxic to marine algae.[3][12]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or water sources.[6]

Visualized Workflows

The following diagrams illustrate key safety and handling workflows.

Caption: General Handling and PPE Workflow

Caption: First Aid Procedures for Exposure

Caption: Accidental Release Management Flowchart

References

- 1. This compound | C6H3Cl3O2 | CID 32816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. usbio.net [usbio.net]

- 4. 2,4,5-Trichlorophenol | C6H3Cl3O | CID 7271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. hpc-standards.com [hpc-standards.com]

- 7. 3,4,5-TRICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 11. Acute toxicity of (chloro-)catechols and (chloro-)catechol-copper combinations in Escherichia coli corresponds to their membrane toxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. usbio.net [usbio.net]

An In-Depth Technical Guide to 3,4,5-Trichlorocatechol: Discovery, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trichlorocatechol (3,4,5-TCC), a chlorinated aromatic compound, has garnered significant interest within the scientific community due to its prevalence as an environmental transformation product of widely used pesticides and its potential toxicological implications. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 3,4,5-TCC. Detailed experimental protocols for its analysis, along with an exploration of its known biological activities and mechanisms of toxicity, are presented to serve as a valuable resource for researchers in the fields of environmental science, toxicology, and drug development.

Introduction

This compound (IUPAC name: 3,4,5-trichlorobenzene-1,2-diol) is a polychlorinated aromatic compound belonging to the catechol family. Its emergence as a subject of scientific inquiry is primarily linked to its role as a metabolite in the biodegradation of pentachlorophenol (PCP), a broad-spectrum pesticide and wood preservative. The persistence of PCP in the environment and its transformation into various chlorinated catechols, including 3,4,5-TCC, has raised concerns about their potential impact on ecosystems and human health. Understanding the properties and biological interactions of 3,4,5-TCC is crucial for assessing its environmental risk and for exploring its potential as a pharmacological tool or target.

Discovery and History

The discovery of this compound is intrinsically linked to the study of the environmental fate and microbial degradation of pentachlorophenol. While a singular "discovery" paper is not readily identifiable, its characterization emerged from research in the mid to late 20th century focusing on the metabolic pathways of chlorinated phenols in various microorganisms.

Historically, the widespread use of pentachlorophenol led to its accumulation in soil and water systems. Scientists investigating the natural attenuation of PCP discovered that microorganisms, such as bacteria of the genera Mycobacterium and Pseudomonas, could metabolize this persistent pollutant. These studies revealed that a common metabolic pathway involved the oxidative dechlorination of PCP, leading to the formation of tetrachlorocatechol and subsequently, through further dechlorination, trichlorocatechols, including the 3,4,5-isomer. Its presence has also been noted in drinking water, likely as a result of the industrial use and degradation of pesticides.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its study and handling. The following table summarizes key quantitative data available for this compound.

| Property | Value | Reference(s) |

| IUPAC Name | 3,4,5-trichlorobenzene-1,2-diol | [2] |

| CAS Number | 56961-20-7 | [2] |

| Molecular Formula | C₆H₃Cl₃O₂ | [2] |

| Molecular Weight | 213.45 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 115 °C (rough estimate) | |

| Boiling Point | 306.43 °C (rough estimate) | |

| pKa | Data not readily available | |

| Solubility in Water | Data not readily available | |

| LogP (predicted) | 3.2 | [3] |

Synthesis and Experimental Protocols

While this compound is primarily known as a metabolite, its chemical synthesis is crucial for obtaining pure standards for analytical and toxicological studies.

Chemical Synthesis

A plausible synthetic route to this compound involves the oxidation of 3,4,5-trichlorophenol.

Experimental Protocol: Oxidation of 3,4,5-Trichlorophenol

-

Materials: 3,4,5-trichlorophenol, a suitable oxidizing agent (e.g., a peroxy acid such as meta-chloroperoxybenzoic acid - mCPBA), an appropriate solvent (e.g., dichloromethane), and a buffer solution.

-

Procedure:

-

Dissolve 3,4,5-trichlorophenol in the chosen organic solvent.

-

Cool the solution in an ice bath.

-

Slowly add the oxidizing agent to the stirred solution.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium sulfite solution).

-

Wash the organic layer with a buffer solution to remove acidic byproducts.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterize the purified this compound using spectroscopic methods (NMR, IR, MS).

-

Note: This is a generalized protocol and may require optimization for specific laboratory conditions.

Analytical Methods

Accurate and sensitive analytical methods are essential for the detection and quantification of this compound in various matrices.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation (e.g., for water samples):

-

Acidify the water sample to a pH of approximately 2 with a strong acid (e.g., hydrochloric acid).

-

Perform liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and acetone).

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract to a small volume under a gentle stream of nitrogen.

-

Derivatize the extract using a suitable agent (e.g., diazomethane for methylation of the hydroxyl groups) to improve volatility and chromatographic performance.

-

-

GC-MS Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: Typically 250-280 °C.

-

Oven Temperature Program: A programmed temperature ramp to achieve separation of the analytes (e.g., initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min).

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Acquisition: Full scan mode to identify the compound based on its mass spectrum and selected ion monitoring (SIM) mode for sensitive quantification.

-

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

-

Sample Preparation: Similar to GC-MS, but derivatization is not typically required. The final extract is dissolved in the mobile phase.

-

HPLC Conditions:

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with a small amount of acid like formic acid) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detector: A Diode Array Detector (DAD) or a UV detector set at a wavelength where 3,4,5-TCC shows maximum absorbance. For higher sensitivity and selectivity, a mass spectrometer (LC-MS) can be used.

-

Biological Activity and Toxicology

The biological effects of this compound are of significant interest, particularly concerning its toxicity.

Mechanism of Toxicity

Available data suggests that this compound is harmful if swallowed and causes skin and eye irritation.[2] Its toxicity is believed to be mediated through several mechanisms, including:

-

Uncoupling of Oxidative Phosphorylation: As a chlorinated catechol, it can act as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane and thereby uncoupling oxidative phosphorylation. This leads to a decrease in ATP synthesis and cellular energy depletion.

-

Generation of Reactive Oxygen Species (ROS): The metabolism of catechols can lead to the formation of semiquinone radicals and quinones, which can redox cycle and generate reactive oxygen species such as superoxide anions and hydrogen peroxide. This oxidative stress can damage cellular components, including lipids, proteins, and DNA.

-

Interaction with Cellular Signaling Pathways: Chlorinated phenols and their metabolites have been shown to interfere with various cellular signaling pathways. While specific data for 3,4,5-TCC is limited, related compounds are known to affect pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.

Signaling Pathways

The interaction of this compound with cellular signaling pathways is a critical area of research for understanding its toxicological profile and for potential therapeutic applications.

Potential Interaction with the MAPK Signaling Pathway

Abstract

This compound (3,4,5-TCC), a chlorinated aromatic compound, has garnered significant interest within the scientific community due to its prevalence as an environmental transformation product of widely used pesticides and its potential toxicological implications. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 3,4,5-TCC. Detailed experimental protocols for its analysis, along with an exploration of its known biological activities and mechanisms of toxicity, are presented to serve as a valuable resource for researchers in the fields of environmental science, toxicology, and drug development.

Introduction

This compound (IUPAC name: 3,4,5-trichlorobenzene-1,2-diol) is a polychlorinated aromatic compound belonging to the catechol family. Its emergence as a subject of scientific inquiry is primarily linked to its role as a metabolite in the biodegradation of pentachlorophenol (PCP), a broad-spectrum pesticide and wood preservative. The persistence of PCP in the environment and its transformation into various chlorinated catechols, including 3,4,5-TCC, has raised concerns about their potential impact on ecosystems and human health. Understanding the properties and biological interactions of 3,4,5-TCC is crucial for assessing its environmental risk and for exploring its potential as a pharmacological tool or target.

Discovery and History

The discovery of this compound is intrinsically linked to the study of the environmental fate and microbial degradation of pentachlorophenol. While a singular "discovery" paper is not readily identifiable, its characterization emerged from research in the mid to late 20th century focusing on the metabolic pathways of chlorinated phenols in various microorganisms.

Historically, the widespread use of pentachlorophenol led to its accumulation in soil and water systems. Scientists investigating the natural attenuation of PCP discovered that microorganisms, such as bacteria of the genera Mycobacterium and Pseudomonas, could metabolize this persistent pollutant. These studies revealed that a common metabolic pathway involved the oxidative dechlorination of PCP, leading to the formation of tetrachlorocatechol and subsequently, through further dechlorination, trichlorocatechols, including the 3,4,5-isomer. Its presence has also been noted in drinking water, likely as a result of the industrial use and degradation of pesticides.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its study and handling. The following table summarizes key quantitative data available for this compound.

| Property | Value | Reference(s) |

| IUPAC Name | 3,4,5-trichlorobenzene-1,2-diol | [2] |

| CAS Number | 56961-20-7 | [2] |

| Molecular Formula | C₆H₃Cl₃O₂ | [2] |

| Molecular Weight | 213.45 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 115 °C (rough estimate) | |

| Boiling Point | 306.43 °C (rough estimate) | |

| pKa | Data not readily available | |

| Solubility in Water | Data not readily available | |

| LogP (predicted) | 3.2 | [3] |

Synthesis and Experimental Protocols

While this compound is primarily known as a metabolite, its chemical synthesis is crucial for obtaining pure standards for analytical and toxicological studies.

Chemical Synthesis

A plausible synthetic route to this compound involves the oxidation of 3,4,5-trichlorophenol.

Experimental Protocol: Oxidation of 3,4,5-Trichlorophenol

-

Materials: 3,4,5-trichlorophenol, a suitable oxidizing agent (e.g., a peroxy acid such as meta-chloroperoxybenzoic acid - mCPBA), an appropriate solvent (e.g., dichloromethane), and a buffer solution.

-

Procedure:

-

Dissolve 3,4,5-trichlorophenol in the chosen organic solvent.

-

Cool the solution in an ice bath.

-

Slowly add the oxidizing agent to the stirred solution.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium sulfite solution).

-

Wash the organic layer with a buffer solution to remove acidic byproducts.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterize the purified this compound using spectroscopic methods (NMR, IR, MS).

-

Note: This is a generalized protocol and may require optimization for specific laboratory conditions.

Analytical Methods

Accurate and sensitive analytical methods are essential for the detection and quantification of this compound in various matrices.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation (e.g., for water samples):

-

Acidify the water sample to a pH of approximately 2 with a strong acid (e.g., hydrochloric acid).

-

Perform liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and acetone).

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract to a small volume under a gentle stream of nitrogen.

-

Derivatize the extract using a suitable agent (e.g., diazomethane for methylation of the hydroxyl groups) to improve volatility and chromatographic performance.

-

-

GC-MS Conditions:

-